1-Methyl-2-(methylthio)imidazole

Description

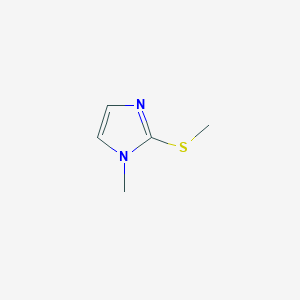

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-methylsulfanylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIVEIAXFZBGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342443 | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14486-52-3 | |

| Record name | Methimazole methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHIMAZOLE METHYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(methylthio)imidazole, also known as S-Methylmethimazole or Methimazole USP Related Compound C, is a known impurity and metabolite of Methimazole (Tapazole®), a prominent antithyroid drug used in the management of hyperthyroidism.[1] Methimazole's therapeutic effect is primarily due to its inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2][3][4] Given its structural relationship to methimazole, this compound is of significant interest in the fields of medicinal chemistry and drug metabolism, particularly concerning its potential biological activity and as a reference standard in pharmaceutical quality control.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, adapted synthesis protocol, its probable mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a derivative of imidazole with a methyl group at the 1-position of the ring and a methylthio group at the 2-position. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | 1-Methyl-2-(methylthio)-1H-imidazole |

| Synonyms | S-Methylmethimazole, 2-Methylthio-1-methylimidazole, Methimazole USP Related Compound C |

| CAS Number | 14486-52-3 |

| Molecular Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| Appearance | Not explicitly stated in searched literature; likely a solid or oil. |

| Solubility | Not explicitly stated in searched literature; likely soluble in organic solvents like chloroform and methanol. |

| Storage Temperature | Room Temperature, sealed in a dry environment. |

| SMILES | CSC1=NC=CN1C |

| InChI Key | LKIVEIAXFZBGMO-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound: An Adapted Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, the following procedure is adapted from general methods for the S-methylation of thioimidazole derivatives.[5] This protocol describes the methylation of 1-methyl-1H-imidazole-2-thiol (methimazole).

Reaction Scheme:

Materials:

-

1-methyl-1H-imidazole-2-thiol (Methimazole)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH) or Sodium methoxide (NaOCH₃)

-

Anhydrous ethanol or methanol

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-thiol (1.0 equivalent) in anhydrous ethanol. To this solution, add a slight excess of a base such as sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium salt.

-

Methylation: To the stirred suspension, add the methylating agent, such as methyl iodide (1.1 equivalents), dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Biological Activity and Mechanism of Action

As an impurity of methimazole, the primary biological target of this compound is presumed to be thyroid peroxidase (TPO).[] TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells and is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[8]

The proposed mechanism of action is the inhibition of TPO, which would disrupt the synthesis of thyroid hormones. The parent compound, methimazole, acts as a potent inhibitor of TPO by blocking the iodination of tyrosine residues on thyroglobulin.[3][4] It is important to note that specific quantitative data on the inhibitory activity (e.g., IC50) of this compound against TPO was not available in the searched literature. However, it is reasonable to hypothesize that it may exhibit a similar, though potentially less potent, inhibitory effect compared to methimazole.

The following diagram illustrates the thyroid hormone synthesis pathway and the likely point of inhibition by this compound, based on the known mechanism of methimazole.

Caption: Thyroid hormone synthesis and proposed inhibition by this compound.

Experimental Protocols for Biological Activity Assessment

To evaluate the potential inhibitory effect of this compound on thyroid peroxidase, established in vitro assays can be employed. The following provides a detailed methodology for the guaiacol oxidation assay, a common method for measuring peroxidase activity.[9]

Thyroid Peroxidase (TPO) Inhibition Assay: Guaiacol Oxidation Method

Principle:

TPO catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a colored product, tetraguaiacol. The rate of formation of tetraguaiacol is measured spectrophotometrically at 470 nm, and the inhibition of this reaction by a test compound is quantified.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Guaiacol solution (e.g., 20 mM in ethanol)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM, freshly prepared)

-

TPO enzyme preparation (e.g., from porcine or human thyroid microsomes)

-

This compound (test compound)

-

Methimazole (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound and positive control (methimazole) in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

-

50 µL of phosphate buffer

-

20 µL of TPO enzyme preparation

-

10 µL of the test compound or control at various concentrations

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of guaiacol solution to each well, followed by 20 µL of H₂O₂ solution to start the reaction.

-

Measurement: Immediately measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

The following diagram illustrates the experimental workflow for the TPO inhibition assay.

Caption: Experimental workflow for the TPO inhibition assay.

Quantitative Data

| Compound | Enzyme Source | Assay Method | IC50 Value (µM) | Reference |

| Methimazole | Human Thyroid | Not Specified | 0.8 | [8] |

| Methimazole | Rat Thyroid | Amplex UltraRed Assay | ~1.0 | Not Cited |

| Methimazole | Porcine Thyroid | Guaiacol Oxidation | ~10 | Not Cited |

Table 2: Reported IC50 Values for Methimazole against Thyroid Peroxidase.

Conclusion

This compound is a significant impurity of the antithyroid drug methimazole. While its own biological activity has not been extensively characterized, its structural similarity to methimazole strongly suggests that it may act as an inhibitor of thyroid peroxidase, albeit likely with reduced potency. The synthesis of this compound can be achieved through the S-methylation of methimazole, and its biological activity can be assessed using established in vitro assays such as the guaiacol oxidation method. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound to ensure the safety and efficacy of methimazole formulations. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.

References

- 1. This compound | 14486-52-3 [chemicalbook.com]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 6. spectrabase.com [spectrabase.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole (CAS Number: 14486-52-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(methylthio)imidazole, with the CAS number 14486-52-3, is a key compound of interest in pharmaceutical research and development, primarily recognized as a significant impurity and potential metabolite of Methimazole (also known as Thiamazole).[][2][3][4] Methimazole is a widely prescribed antithyroid drug used in the management of hyperthyroidism.[2][5] It functions by inhibiting thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones.[5][6][7] Given the stringent regulatory requirements for drug purity and safety, a thorough understanding of its impurities is paramount. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methodologies, and biological relevance.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14486-52-3 | [][2] |

| Molecular Formula | C₅H₈N₂S | [] |

| Molecular Weight | 128.20 g/mol | [] |

| Alternate Names | 2-Methylthio-3-methylimidazole, Methimazole Related Compound C, Thiamazole Impurity C | [] |

| IUPAC Name | 1-methyl-2-(methylthio)-1H-imidazole |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are essential for its identification and quantification in pharmaceutical samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Source(s) |

| ¹H NMR | 7.58, 7.13, 6.86 (imidazole protons), 3.92 (methylene), 1.67 (methylene), 1.22 (methylene), 0.85 (methyl) | s, s, s, t, quintet, broad s, t | d6-DMSO | [8] |

| 7.256 (H1, H2), 8.11 (H3) | D₂O | [9] | ||

| ¹³C NMR | 136.0 (imidazole-2), 122.8 (imidazole C-H), 122.5 (imidazole C-H), 51.4 (benzyl), 49.0 (octyl-1), 32.2 (octyl-7), 29.4 (octyl-2), 28.6 (octyl-4), 28.4 (octyl-5), 25.6 (octyl-3), 22.2 (octyl-6), 14.5 (thiomethyl), 14.0 (octyl-8 methyl) | d6-DMSO | [8] | |

| 123.422 (C5, C6), 137.769 (C7) | D₂O | [9] |

Note: The provided NMR data from one source appears to be for a different imidazole derivative and is included for general reference. Specific and consistent spectral data for this compound is still being sought.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns are crucial for confirming the structure. Common fragmentation of imidazole derivatives involves the loss of small neutral molecules like HCN.[10] The fragmentation of the methylthio group would also be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C and C=N stretching (imidazole ring) |

| ~1380-1350 | C-H bend (methyl) |

| ~700-600 | C-S stretch |

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Methimazole. It can also be synthesized directly for use as a reference standard. The most probable synthetic route is the S-methylation of Methimazole.

Experimental Protocol: Synthesis via S-Methylation of Methimazole

This protocol is based on general methylation procedures for thioimidazoles.

Materials:

-

Methimazole (1-methyl-1H-imidazole-2-thiol)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOCH₃), or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))

-

Ethyl acetate for extraction

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methimazole in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Carefully add the base portion-wise to the stirred solution.

-

Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.

-

Slowly add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or distillation.

Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodology

The detection and quantification of this compound as an impurity in Methimazole is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

HPLC Method for the Determination of Thiamazole and its Impurities

Chromatographic Conditions:

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at approximately 252 nm is suitable.[11][12]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[12]

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Methimazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including this compound.

Experimental Workflow for Analytical Method Validation:

Caption: Workflow for the validation of an HPLC method for Methimazole and its impurities.

Biological Activity and Toxicological Assessment

As an impurity of Methimazole, the biological activity and potential toxicity of this compound are of significant interest.

Relationship to Methimazole's Mechanism of Action

Methimazole inhibits the synthesis of thyroid hormones by targeting the enzyme thyroid peroxidase (TPO).[5][6][7] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[5][6] The structural similarity of this compound to Methimazole suggests the potential for interaction with TPO, although likely with different potency.

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Methimazole:

Caption: Simplified pathway of thyroid hormone synthesis and the inhibitory action of Methimazole.

In Vitro and In Vivo Studies

Specific in vitro or in vivo studies on the pharmacological or toxicological effects of this compound are limited in publicly available literature. However, its potential to interact with the same biological targets as Methimazole warrants further investigation. A thyroid peroxidase inhibition assay could be employed to determine its inhibitory potency relative to the parent drug.

Thyroid Peroxidase Inhibition Assay Protocol (General Overview): This assay typically involves incubating the test compound with a source of TPO (such as rat thyroid microsomes), a suitable substrate (e.g., guaiacol or Amplex UltraRed), and hydrogen peroxide.[3][13] The inhibition of TPO activity is measured by a change in absorbance or fluorescence.

Toxicological Assessment

An in silico toxicity assessment of Methimazole-related substances, including this compound, has been conducted.[14] Such computational studies can predict potential toxicities, including mutagenicity, and guide further experimental toxicological evaluations.

Conclusion

This compound is a critical compound to study for any professional involved in the development, manufacturing, or regulation of Methimazole. Its synthesis as a reference standard, the development of robust analytical methods for its detection, and the assessment of its potential biological activity and toxicity are all essential components of ensuring the quality, safety, and efficacy of Methimazole-based therapies. This guide provides a foundational understanding of these key aspects and serves as a valuable resource for further research and development.

References

- 2. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. This compound | 14486-52-3 [chemicalbook.com]

- 5. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. rsc.org [rsc.org]

- 9. bmse000096 Imidazole at BMRB [bmrb.io]

- 10. researchgate.net [researchgate.net]

- 11. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. res-1.cloudinary.com [res-1.cloudinary.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-(methylthio)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(methylthio)imidazole, a heterocyclic organic compound, is primarily recognized as a significant impurity and derivative of Methimazole (also known as Thiamazole), a widely used antithyroid medication.[1][2] Designated as Methimazole Related Compound C or Thiamazole Impurity C, its characterization is crucial for the quality control and safety assessment of Methimazole formulations.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, intended to support research, development, and quality assurance in the pharmaceutical sciences.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While some experimental data is available, certain properties are based on predictive models.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-2-(methylthio)-1H-imidazole | [2] |

| Synonyms | 2-Methylthio-3-methylimidazole, Methimazole USP Related Compound C, Thiamazole Impurity C | [3][4] |

| CAS Number | 14486-52-3 | [4] |

| Molecular Formula | C₅H₈N₂S | [4] |

| Molecular Weight | 128.20 g/mol | [4] |

| Physical State | Reported as a liquid in its free base form. Its iodide salt is a crystalline solid. | |

| Melting Point | Not available for the free base. The iodide salt crystallizes in a monoclinic space group P21/c. | |

| Boiling Point | Not experimentally determined. | |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 5.88 ± 0.25 | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |

| Appearance | Clear, colorless (predicted). | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-methylation of its precursor, Methimazole (1-methyl-1H-imidazole-2-thiol). A general experimental protocol is detailed below.

Materials:

-

Methimazole (1-methyl-1H-imidazole-2-thiol)

-

Methyl iodide (CH₃I)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., ethanol, acetone)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Methimazole in the chosen solvent.

-

Deprotonation: Add the base to the solution and stir until the Methimazole is fully deprotonated, forming the corresponding thiolate anion.

-

Methylation: Slowly add methyl iodide to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating and monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent.

-

Extraction and Purification: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude this compound can be further purified by techniques such as column chromatography or distillation.

Characterization: The identity and purity of the synthesized compound should be confirmed using various analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl groups and the imidazole ring protons.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the synthesis of this compound from Methimazole.

Biological Activity and Signaling Pathways

Direct research on the biological activity and involvement in signaling pathways of this compound is limited. Its primary biological relevance is as an impurity of Methimazole, an antithyroid drug that acts by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[6][7]

While no specific signaling pathways have been elucidated for this compound, studies on related imidazole compounds offer some insights. For instance, 2-methylimidazole has been shown to induce thyroid follicular-cell hyperplasia and hypertrophy in animal studies, suggesting that substituted imidazoles can have direct effects on thyroid tissue.[8][9]

Recent in silico studies have been conducted to predict the toxicity of Methimazole impurities, including this compound. These computational models can provide initial assessments of potential adverse effects, guiding further toxicological studies.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry due to its status as a key impurity of the antithyroid drug Methimazole. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for ensuring the quality and safety of Methimazole-containing drug products. While direct biological activity data is scarce, its structural relationship to a potent pharmacologically active molecule warrants further investigation into its own potential physiological effects. This guide serves as a foundational resource for researchers and professionals engaged in the study and management of this compound.

References

- 1. Thiamazole - Wikipedia [en.wikipedia.org]

- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. 1H-Imidazole, 2-methyl- (CAS 693-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 14486-52-3 [chemicalbook.com]

- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is Methimazole used for? [synapse.patsnap.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. 85916-84-3|1-Methyl-1H-imidazole-2-thiol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole

This technical guide provides a comprehensive overview of 1-Methyl-2-(methylthio)imidazole, a compound of significant interest to researchers, scientists, and drug development professionals. This document covers its nomenclature, physicochemical properties, synthesis, analytical determination, and its role as a metabolite of the widely used antithyroid drug, methimazole.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

Systematic IUPAC Name: 1-methyl-2-(methylsulfanyl)-1H-imidazole[1]

-

Common Chemical Names:

-

Regulatory and Pharmacopoeial Designations:

-

Methimazole USP Related Compound C[3]

-

Thiamazole Impurity C

-

-

Other Identifiers:

Quantitative Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its characterization, formulation, and analytical development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.20 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Predicted pKa | 5.88 ± 0.25 | [3] |

| Predicted Density | 1.14 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| HPLC Detection Limit | 0.17 µg/ml (0.017%) | [5] |

| HPLC Quantitation Limit | 0.5 µg/ml (0.05%) | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a related salt and the analytical quantification of this compound, which are essential for its preparation and quality control in a research and development setting.

Synthesis of 1-Methyl-2-(methylsulfanyl)-1H-imidazole Hydroiodide

Materials:

-

Methimazole (1-methyl-1H-imidazole-2-thiol)

-

Iodomethane

-

Acetone

Procedure:

A direct methylation of methimazole is performed using an equimolar amount of iodomethane in acetone at room temperature. The reaction mixture is stirred, and upon completion, the product, 1-methyl-2-(methylsulfanyl)-1H-imidazole hydroiodide, is isolated. The purity of the isolated product can be confirmed by HPLC. A reported yield for this reaction is 91%.

Quantification by High-Performance Liquid Chromatography (HPLC)

The following HPLC method has been validated for the determination of Thiamazole (Methimazole) and its related substances, including this compound (Impurity C).[5]

Chromatographic Conditions:

-

Column: Zorbax SB-C18, Rapid Resolution, 150 mm x 4.6 mm, 3.5 µm particle size.[5]

-

Column Temperature: 25°C.[5]

-

Mobile Phase: A gradient mixture of 0.03 M ammonium acetate buffer and acetonitrile.[5]

-

Flow Rate: 0.7 ml/min.[5]

-

Detection Wavelength: 252 nm.[5]

-

Injection Volume: 10 µL.

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound in a suitable diluent to achieve a known concentration.

-

Sample Solution: Accurately weigh and dissolve the sample containing methimazole in the diluent to achieve a target concentration.

Procedure:

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The quantification of this compound is performed using an external standard calibration method. The method has been shown to be linear for impurity C in the concentration range of 0.5 µg/ml to 12.6 µg/ml.[5]

Metabolic Pathway of Methimazole

This compound is a known metabolite of the antithyroid drug methimazole. The metabolic pathway involves the S-methylation of the thiol group of methimazole. This biotransformation is a key consideration in understanding the pharmacology and toxicology of methimazole. The metabolism of methimazole primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO).[6]

Mass Spectrometry Fragmentation

Understanding the mass spectral fragmentation pattern of this compound is crucial for its identification in complex matrices, such as in metabolic studies or impurity profiling. Based on the principles of mass spectrometry, the following fragmentation pathways can be predicted for the molecular ion (M⁺˙) at m/z 128.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 14486-52-3 [chemicalbook.com]

- 4. 1-Methyl-2-(methylthio)-1H-imidazole (Standard) | ProkaGENOMICS [prokagenomics.org]

- 5. res-1.cloudinary.com [res-1.cloudinary.com]

- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole: Synthesis, Characterization, and Significance as a Methimazole-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-2-(methylthio)imidazole, a significant process-related impurity of the widely used antithyroid drug, methimazole. Designated as "Methimazole USP Related Compound C," this molecule's history is intrinsically linked to the synthesis and purification of methimazole. This document details the synthesis, structural elucidation, and spectroscopic characterization of this compound. Experimental protocols for its preparation and analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, are presented in a structured format. The significance of characterizing such impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. While no specific biological activities or signaling pathway involvements have been attributed to this compound beyond its association with methimazole, its study is crucial for drug development and quality control.

Introduction: The Context of a Critical Impurity

This compound, with the CAS Registry Number 14486-52-3, is primarily known in the pharmaceutical industry as "Methimazole USP Related Compound C".[1][2] Its discovery and history are not those of a targeted therapeutic agent but are instead embedded in the history of the synthesis and manufacturing of methimazole, a thionamide drug introduced in 1949 for the treatment of hyperthyroidism.[3][4] Methimazole functions by inhibiting the synthesis of thyroid hormones.[5][6] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety, making the identification, synthesis, and characterization of such compounds a critical aspect of drug development and quality control.[7] this compound is one such process-related impurity that requires thorough characterization to ensure the purity of the final methimazole drug product.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the S-methylation of its precursor, methimazole (1-methyl-1H-imidazole-2-thiol). This reaction involves the alkylation of the sulfur atom in the methimazole molecule.

General Synthesis Pathway

The primary route for the synthesis of this compound is the direct methylation of methimazole. This can be accomplished using a suitable methylating agent in the presence of a base.

Caption: General reaction scheme for the S-methylation of methimazole.

Detailed Experimental Protocol

The following protocol is based on established laboratory-scale synthesis of this compound and its hydroiodide salt for characterization purposes.[1]

Materials:

-

Methimazole (1-methyl-1H-imidazole-2-thiol)

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: A solution of methimazole (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Anhydrous potassium carbonate (1.5 equivalents) is added to the solution, and the mixture is stirred at room temperature.

-

Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the suspension. The reaction mixture is then stirred at room temperature for 24 hours.

-

Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product as an oil.

-

Purification (as hydroiodide salt): For purification and characterization, the crude product can be converted to its hydroiodide salt. The oily product is dissolved in diethyl ether, and a solution of hydroiodic acid (HI) is added. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1-methyl-2-(methylthio)-1H-imidazolium iodide as a crystalline solid.[1]

-

Isolation of the Free Base: The free base, this compound, can be obtained by treating an aqueous solution of the hydroiodide salt with a base, such as sodium hydroxide, followed by extraction with an organic solvent.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is confirmed through various analytical techniques.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂S | [2] |

| Molecular Weight | 128.20 g/mol | [8] |

| CAS Registry Number | 14486-52-3 | [1][2] |

| Appearance | Liquid (as free base) | [1] |

| Crystal System (Iodide Salt) | Monoclinic | [1] |

| Space Group (Iodide Salt) | P2₁/c | [1] |

Spectroscopic Characterization

The following data is crucial for the identification and quality control of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃, δ ppm):

-

7.01 (d, J = 2.0 Hz, 1H, H5)

-

6.85 (d, J = 2.0 Hz, 1H, H4)

-

3.63 (s, 3H, N-CH₃)

-

2.56 (s, 3H, S-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃, δ ppm):

-

140.8 (C2)

-

128.0 (C5)

-

118.9 (C4)

-

33.8 (N-CH₃)

-

14.9 (S-CH₃)

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

-

ν (cm⁻¹):

-

~3100 (C-H aromatic stretch)

-

~2920 (C-H aliphatic stretch)

-

~1500 (C=N stretch)

-

~1450 (C=C stretch)

-

~740 (C-S stretch)

-

3.2.3. Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

-

m/z (relative intensity):

-

128 (M⁺)

-

113 (M⁺ - CH₃)

-

81 (M⁺ - SCH₃)

-

3.2.4. Single-Crystal X-ray Diffraction

The crystal structure of the iodide salt of this compound has been determined by single-crystal X-ray diffraction, confirming the connectivity of the atoms and the overall molecular geometry.[1] The imidazole ring is planar, as expected.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity of this compound. Its primary significance lies in being a process-related impurity of methimazole. As such, its biological effects are generally considered in the context of the overall safety profile of the parent drug. No specific signaling pathways have been identified for this compound. The mechanism of action of the parent drug, methimazole, involves the inhibition of thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones.[5][9]

References

- 1. mdpi.com [mdpi.com]

- 2. store.usp.org [store.usp.org]

- 3. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]

- 4. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Methimazole Related Compound C Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 9. droracle.ai [droracle.ai]

The Emerging Role of 1-Methyl-2-(methylthio)imidazole in Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the role and potential applications of 1-Methyl-2-(methylthio)imidazole in the field of proteomics. While direct, extensive research on this specific molecule is nascent, its structural relationship to the well-known antithyroid drug methimazole provides a foundation for understanding its potential impact on the proteome. This document summarizes the known proteomic alterations induced by methimazole, details relevant experimental methodologies, and proposes a hypothetical framework for the utility of this compound as a novel chemical probe in proteomics research. Quantitative data from related studies are presented in structured tables, and key experimental workflows and theoretical mechanisms are visualized using Graphviz diagrams.

Introduction: The Proteomic Landscape of Hyperthyroidism and Methimazole Treatment

Hyperthyroidism, a condition characterized by excessive thyroid hormone production, induces significant systemic changes, profoundly impacting the proteome. Methimazole (1-methyl-1,3-dihydro-1H-imidazole-2-thione) is a primary therapeutic agent for hyperthyroidism, and its mechanism of action, primarily the inhibition of thyroid peroxidase, has downstream effects on protein expression and cellular pathways.[1][2] Proteomic studies of patients treated with carbimazole (a prodrug of methimazole) have revealed significant alterations in the plasma and urinary proteomes, offering insights into the systemic effects of treatment and the pathophysiology of the disease.[3][4][5]

This compound is known as an impurity and a related compound of methimazole.[6] Its structural similarity, featuring both an imidazole ring and a thioether group, suggests it may have its own biological activities and potential applications as a tool in chemical proteomics.

Quantitative Proteomic Changes Following Antithyroid Treatment

Proteomic analyses of plasma and urine from hyperthyroid patients before and after treatment with carbimazole have identified numerous proteins with significantly altered abundance. These changes reflect the systemic response to the normalization of thyroid hormone levels and the pharmacological effects of the treatment.

Plasma Proteome Alterations

Studies utilizing two-dimensional difference gel electrophoresis (2D-DIGE) coupled with mass spectrometry have identified significant changes in the plasma proteome of hyperthyroid individuals following treatment. A summary of these findings is presented below.[1][4][5]

| Protein Name | Accession Number | Fold Change (Hyperthyroid vs. Euthyroid) | Function |

| Upregulated in Hyperthyroidism | |||

| Haptoglobin (HP) | P00738 | Increased | Binds free hemoglobin |

| Hemopexin (HPX) | P02790 | Increased | Binds heme |

| Clusterin (CLU) | P10909 | Increased | Chaperone, apoptosis regulator |

| Apolipoprotein L1 (APOL1) | O14791 | Increased | Lipid transport |

| Alpha-1-B glycoprotein (A1BG) | P04217 | Increased | Unknown |

| Fibrinogen gamma chain (FGG) | P02679 | Increased | Blood coagulation |

| Ig alpha-1 chain C region (IGHA1) | P01876 | Increased | Immune response |

| Complement C6 (C6) | P13671 | Increased | Innate immunity |

| Leucine-rich alpha-2-glycoprotein (LRG1) | P02750 | Increased | Unknown, potential role in cell adhesion |

| Carboxypeptidase N catalytic chain (CPN1) | P15169 | Increased | Inflammation |

| Downregulated in Hyperthyroidism | |||

| Apolipoprotein A1 (APOA1) | P02647 | Decreased | Lipid transport |

| Inter-alpha-trypsin inhibitor heavy chain 4 (ITIH4) | Q14624 | Decreased | Inflammation, protease inhibitor |

| Plasminogen (PLG) | P00747 | Decreased | Fibrinolysis |

| Alpha-1-antitrypsin (SERPINA1) | P01009 | Decreased | Protease inhibitor |

| Fibrinogen beta chain (FGB) | P02675 | Decreased | Blood coagulation |

| Complement C1r subcomponent (C1R) | P00736 | Decreased | Innate immunity |

Table 1: Differentially expressed plasma proteins in hyperthyroid patients before and after carbimazole treatment. Data compiled from[1][4][5].

Urinary Proteome Alterations

Similar proteomic investigations of urine samples from hyperthyroid patients undergoing carbimazole treatment have revealed significant changes in protein excretion, highlighting the impact on renal function and systemic protein clearance.[3][7]

| Protein Name | Accession Number | Fold Change (Hyperthyroid vs. Euthyroid) | Function |

| Upregulated in Hyperthyroidism | |||

| Serotransferrin | P02787 | Increased | Iron transport |

| Transthyretin | P02766 | Increased | Thyroid hormone and retinol transport |

| Serum albumin | P02768 | Increased | Osmotic pressure, transport |

| Ceruloplasmin | P00450 | Increased | Copper transport, ferroxidase activity |

| Alpha-1B-glycoprotein | P04217 | Increased | Unknown |

| Syntenin-1 | O00560 | Increased | Scaffolding protein |

| Glutaminyl-peptide cyclotransferase | Q16769 | Increased | Post-translational modification |

| Downregulated in Hyperthyroidism | |||

| Plasma kallikrein | P03952 | Decreased | Kinin-kallikrein system |

| Protein-glutamine gamma-glutamyltransferase | P21980 | Decreased | Cross-linking of proteins |

| Serpin B3 | P29508 | Decreased | Protease inhibitor |

Table 2: Differentially expressed urinary proteins in hyperthyroid patients before and after carbimazole treatment. Data compiled from[3][7].

Experimental Protocols

The following protocols are representative of the methodologies used in the proteomic analysis of patient samples in the cited studies.

2D-DIGE and Mass Spectrometry Analysis of Plasma/Urine

This protocol outlines the key steps for analyzing differential protein expression in biological fluids.

-

Sample Preparation:

-

Collect plasma or urine samples from patients before and after treatment.

-

Deplete high-abundance proteins (e.g., albumin, IgG) from plasma using affinity chromatography columns to enhance the detection of lower-abundance proteins.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Fluorescent Labeling:

-

Label 50 µg of protein from each sample with CyDyes (e.g., Cy3 and Cy5 for individual samples, Cy2 for a pooled internal standard).

-

Employ a dye-swapping strategy to avoid dye-specific bias.[3]

-

-

Two-Dimensional Gel Electrophoresis (2-DE):

-

Combine the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) on an immobilized pH gradient (IPG) strip.

-

Equilibrate the IPG strip and perform the second-dimension separation on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

-

Image Acquisition and Analysis:

-

Scan the gel at different wavelengths to detect the signals from each CyDye.

-

Use specialized software (e.g., Progenesis SameSpots) to perform spot detection, matching, and quantification of protein abundance changes between samples.[1]

-

Select protein spots showing statistically significant and substantial fold changes for identification.

-

-

Protein Identification by Mass Spectrometry:

-

Excise the protein spots of interest from a preparative gel.

-

Perform in-gel tryptic digestion.

-

Analyze the resulting peptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

-

Identify the proteins by matching the peptide mass fingerprint data against a protein database (e.g., SWISS-PROT) using a search engine like Mascot.[1][3]

-

A Hypothetical Role for this compound in Chemical Proteomics

Given the absence of direct research, we propose a potential application for this compound as a chemical probe in proteomics. Its structure, containing an imidazole moiety and a thioether group, presents opportunities for targeted protein labeling and interaction studies.

Rationale for Use as a Chemical Probe

-

Imidazole Moiety: Imidazole rings are present in the amino acid histidine and can participate in metal coordination and hydrogen bonding, making them valuable components of chemical probes designed to interact with specific protein sites.[8][9]

-

Thioether Group: The thioether linkage is relatively stable and can be a target for specific chemical modifications or act as a linker in more complex probes. Thiol-reactive groups are frequently used for cysteine labeling in proteomics.[10][11] The methylthio group in this compound could potentially be modified to include a reactive group or a reporter tag.

Proposed Application: Covalent Labeling of Cysteine Residues

A modified version of this compound could be synthesized to act as a cysteine-reactive probe. For instance, the methyl group of the thioether could be replaced with a functional group that reacts with cysteine thiols, such as a maleimide.

Experimental Workflow for Target Identification

A chemical proteomics workflow to identify the protein targets of a hypothetical this compound-based probe would involve the following steps:

-

Probe Synthesis: Synthesize a derivative of this compound containing a reactive group (e.g., maleimide) and a reporter tag (e.g., biotin or an alkyne for click chemistry).

-

Cellular Treatment: Treat cultured cells or cell lysates with the chemical probe.

-

Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

-

On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the labeled proteins and the specific sites of modification by searching the MS/MS data against a protein database.

Conclusion and Future Directions

While the direct role of this compound in proteomics is yet to be established, its structural characteristics and relationship to methimazole suggest intriguing possibilities. The proteomic changes observed in patients treated for hyperthyroidism provide a rich dataset for understanding the systemic effects of modulating thyroid function. Furthermore, the potential development of this compound derivatives as chemical probes could open new avenues for target identification and drug discovery. Future research should focus on synthesizing and validating such probes to explore their reactivity and specificity within the cellular proteome. This could lead to the identification of novel protein targets and a deeper understanding of the biological activities of this class of molecules.

References

- 1. Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 14486-52-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Methimazole USP Related Compound C, a known process impurity of the active pharmaceutical ingredient (API) Methimazole. This document collates critical information on its chemical and physical properties, synthesis, analytical characterization, and potential formation pathways. The content is intended to support researchers, quality control analysts, and drug development professionals in understanding and controlling this impurity in Methimazole drug substances and products.

Chemical Identity and Physical Properties

Methimazole Related Compound C is chemically identified as 1-Methyl-2-(methylthio)-1H-imidazole.[1][2][3] It is recognized as a process-related impurity that can arise during the synthesis of Methimazole.[1][4] While often found as a liquid, its hydroiodide salt is a crystalline solid.[1][4]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 1-Methyl-2-(methylthio)-1H-imidazole | [1][2][3] |

| Synonyms | 1-Methyl-2-(methylsulphanyl)-1H-imidazole | [2][3][5] |

| CAS Number | 14486-52-3 | [2][3][5] |

| Molecular Formula | C₅H₈N₂S | [1][2][5] |

| Molecular Weight | 128.20 g/mol | [2][3][5] |

| Appearance | Reported as a liquid | [1][4] |

| Storage Temperature | 2-8°C | [2][5] |

| SMILES String | S(C)c1--INVALID-LINK--C | [2][5] |

| InChI Key | LKIVEIAXFZBGMO-UHFFFAOYSA-N | [2][5] |

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are essential for the unambiguous identification and quantification of Methimazole Related Compound C. The following tables summarize the available data from scientific literature.

Spectroscopic Data

Table 2 provides a summary of the key spectroscopic data for the characterization of Methimazole Related Compound C.[1]

| Technique | Data |

| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 7.20 (d, 1H, J = 1.3 Hz, -N(CH₃)-CH=), 6.91 (d, 1H, J = 1.5 Hz, =N-CH=), 3.55 (s, 3H, N-CH₃), 2.49 (s, 3H, S-CH₃) |

| ¹³C NMR (150 MHz, DMSO-d₆) | δ (ppm): 141.4 (C=S), 128.2 (=N-CH=), 122.9 (-N(CH₃)-CH=), 32.5 (N-CH₃), 15.8 (S-CH₃) |

| UV-Vis (λₘₐₓ) | 223 nm |

| IR (ATR, ṽₘₐₓ/cm⁻¹) | 3105, 2928, 1511, 1415, 1314, 1278, 1125, 1081, 975, 739, 685 |

Chromatographic Data

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of Methimazole and its related compounds. A validated HPLC method for the determination of thiamazole (methimazole) related substances has been developed, demonstrating good separation of impurities, including Compound C.[6]

Synthesis and Formation

Methimazole Related Compound C is typically formed as an impurity during the synthesis of Methimazole.[1][4] The most common synthesis route for Methimazole involves the reaction of aminoacetaldehyde diethyl acetal with methyl isothiocyanate.[][8] Variations of this synthesis exist, utilizing different starting materials and reaction conditions.[9][10][11]

The formation of Methimazole Related Compound C can occur through the S-alkylation of Methimazole.[4]

Below is a diagram illustrating a potential synthetic pathway for Methimazole and the subsequent formation of Related Compound C.

References

- 1. mdpi.com [mdpi.com]

- 2. Methimazole Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 3. Methimazole Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Methimazole Related Compound C Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 6. res-1.cloudinary.com [res-1.cloudinary.com]

- 8. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methimazole synthesis - chemicalbook [chemicalbook.com]

- 10. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]

- 11. CN107353253A - A kind of preparation method of methimazole - Google Patents [patents.google.com]

basic characteristics of 2-Methylthio-3-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of 2-Methylthio-3-methylimidazole, a heterocyclic compound of interest in pharmaceutical research and development, primarily recognized as an impurity of the antithyroid agent Methimazole.

Chemical and Physical Properties

2-Methylthio-3-methylimidazole, also known as 1-Methyl-2-(methylthio)imidazole, is a derivative of imidazole containing a methyl group on a nitrogen atom and a methylthio group on a carbon atom of the imidazole ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 14486-52-3 | [1] |

| Molecular Formula | C₅H₈N₂S | [1] |

| Molecular Weight | 128.20 g/mol | [1] |

| Synonyms | This compound, Methimazole USP Related Compound C | [1][2] |

| Appearance | Clear Colourless | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| Predicted Density | 1.14 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 5.88 ± 0.25 | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis

A general experimental protocol for a similar transformation involves the reaction of an imidazole-2-thione with a methylating agent such as dimethyl sulfate in a suitable solvent like ethanol, often in the presence of a base like sodium hydroxide.[4]

Caption: Proposed synthesis workflow for 2-Methylthio-3-methylimidazole.

Relationship to Methimazole

2-Methylthio-3-methylimidazole is a known impurity of Methimazole, an active pharmaceutical ingredient used to treat hyperthyroidism.[3] Methimazole functions by inhibiting the synthesis of thyroid hormones.[3] The presence of impurities such as 2-Methylthio-3-methylimidazole is a critical consideration in the quality control of Methimazole formulations.

Caption: Relationship between Methimazole and 2-Methylthio-3-methylimidazole.

Spectral Data

Detailed, publicly available spectral data (NMR, IR, MS) for 2-Methylthio-3-methylimidazole is limited. However, spectral databases may contain this information under the name "1-Methyl-2-methylthio-imidazole" or CAS number 14486-52-3. Researchers are advised to consult specialized databases for detailed spectral charts and peak lists.

Biological Activity and Reactivity

There is a lack of specific information in the public domain regarding the biological activity and reactivity of 2-Methylthio-3-methylimidazole. Its primary significance in the context of drug development is as a process-related impurity of Methimazole.[3] The biological effects of this compound, if any, have not been extensively studied. Imidazole derivatives, as a class, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, antifungal, and antibacterial properties.[5][6] However, these general activities cannot be directly attributed to 2-Methylthio-3-methylimidazole without specific experimental evidence.

The reactivity of 2-Methylthio-3-methylimidazole has not been well-documented. Based on its structure, the imidazole ring is expected to exhibit aromatic character. The nitrogen atoms can act as bases or nucleophiles, and the sulfur atom in the methylthio group could be susceptible to oxidation.

Applications

The primary application of 2-Methylthio-3-methylimidazole is as a reference standard for the identification and quantification of impurities in Methimazole drug substances and products.[7] Its use is crucial for ensuring the purity, safety, and efficacy of Methimazole-containing pharmaceuticals.

Safety

References

- 1. scbt.com [scbt.com]

- 2. METHIMAZOLE METHYL SULFIDE [drugfuture.com]

- 3. This compound | 14486-52-3 [chemicalbook.com]

- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 5. scialert.net [scialert.net]

- 6. docsdrive.com [docsdrive.com]

- 7. store.usp.org [store.usp.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-2-(methylthio)imidazole from Methimazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Methyl-2-(methylthio)imidazole, a known impurity and derivative of the antithyroid drug Methimazole. The document includes two detailed protocols for the synthesis of the free base and its hydroiodide salt, comprehensive characterization data, and a summary of the reaction's quantitative aspects.

Introduction

Methimazole (also known as Thiamazole) is a crucial thionamide drug used in the management of hyperthyroidism.[1] It functions by inhibiting thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[2][3] this compound is a significant related substance, often identified as "Methimazole Impurity C".[4][5] Its synthesis and characterization are of high importance for pharmaceutical quality control and for researchers exploring the structure-activity relationships of methimazole derivatives.[4] The primary synthetic route involves the S-alkylation of the thiol group in methimazole.[6] This document outlines a straightforward and high-yield S-methylation protocol using iodomethane.[5]

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound from methimazole: one yielding the free base and the other its hydroiodide salt.[5]

Protocol 1: Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole (Free Base)

This protocol describes the synthesis of the free base form of this compound, which presents as a colorless liquid.[5]

Materials:

-

Methimazole (1)

-

1.5 mol/L Sodium Carbonate Solution

-

Iodomethane

-

Dichloromethane

-

Sodium Sulfate

-

Nitrogen gas

-

Standard laboratory glassware

-

Stirring apparatus

-

Extraction funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4.9 g (43 mmol) of Methimazole in 50 mL of a 1.5 mol/L sodium carbonate solution in a suitable reaction vessel.

-

While stirring under a nitrogen atmosphere and protecting from light, add 9.5 g (67 mmol) of iodomethane dropwise over 10 minutes.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, extract the mixture with dichloromethane (3 x 25 mL).

-

Combine the organic layers and dry over sodium sulfate.

-

Evaporate the solvent in vacuo to yield 1-Methyl-2-(methylthio)-1H-imidazole (2a) as a colorless liquid.[5]

Protocol 2: Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole Hydroiodide (Salt)

This protocol details the preparation of the hydroiodide salt of this compound, which is obtained as white crystals.[5]

Materials:

-

Methimazole (1)

-

Acetone

-

Iodomethane

-

Nitrogen gas

-

Ice bath

-

Standard laboratory glassware

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 1.0 g (8.8 mmol) of Methimazole in 10 mL of acetone in a reaction flask.

-

Place the flask in an ice bath and provide a nitrogen atmosphere.

-

While stirring and protecting from light, add 1.3 g (8.8 mmol) of iodomethane dropwise to the solution.

-

After two hours of reaction time, filter the resulting crude product.

-

Wash the collected solid with cold acetone to yield pure 1-Methyl-2-(methylthio)-1H-imidazole hydroiodide (2b) as white crystals.[5]

Data Presentation

The following tables summarize the quantitative data from the described synthetic protocols.

Table 1: Reaction Yields and Purity

| Product | Form | Starting Amount of Methimazole | Yield (g) | Yield (%) | Purity (HPLC) |

| 1-Methyl-2-(methylthio)-1H-imidazole (2a) | Colorless Liquid | 4.9 g | 5.2 g | 95.0% | 100% |

| 1-Methyl-2-(methylthio)-1H-imidazole Hydroiodide (2b) | White Crystals | 1.0 g | 2.0 g | 91.0% | Not specified |

Data sourced from MDPI[5]

Table 2: Spectroscopic Characterization Data for 1-Methyl-2-(methylthio)-1H-imidazole (2a)

| Analysis | Observed Data |

| ESI-MS | m/z [M+H⁺] 129.0489 |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ/ppm: 7.20 (d, 1H, J = 1.3 Hz, -N(CH₃)-CH=), 6.91 (d, 1H, J = 1.5 Hz, =N-CH=), 3.55 (s, 3H, N-CH₃), 2.49 (s, 3H, S-CH₃) |

| ¹³C NMR (DMSO-d₆, 150 MHz) | δ/ppm: 141.4 (C(S)), 128.2 (=N-CH=), 122.9 (-N(CH₃)-CH=), 32.5 (N-CH₃), 15.8 (S-CH₃) |

| UV-VIS | λₘₐₓ 223 nm |

| IR (ATR) | ṽₘₐₓ/cm⁻¹: 3105, 2928, 1511, 1415, 1314, 1278, 1125, 1081, 975, 739, 685 |

Data sourced from MDPI[5]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Workflow for the synthesis of 1-Methyl-2-(methylthio)-1H-imidazole.

Caption: Workflow for the synthesis of 1-Methyl-2-(methylthio)-1H-imidazole HI salt.

References

- 1. benchchem.com [benchchem.com]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment [mdpi.com]

- 6. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This application note provides a detailed protocol for the synthesis of Methimazole Related Compound C, a significant impurity and process-related compound in the manufacturing of the active pharmaceutical ingredient (API) Methimazole. This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis, quality control, and impurity synthesis.

Methimazole Related Compound C is chemically identified as 1-Methyl-2-(methylthio)-1H-imidazole.[1][2] Its synthesis is crucial for use as a reference standard in the development and validation of analytical methods to monitor the purity of Methimazole.

Chemical Profile

| Identifier | Value |

| Compound Name | Methimazole Related Compound C |

| Systematic Name | 1-Methyl-2-(methylthio)-1H-imidazole[1][2] |

| Synonym(s) | 1-Methyl-2-(methylsulphanyl)-1H-imidazole[2] |

| CAS Number | 14486-52-3[2] |

| Molecular Formula | C₅H₈N₂S[1][2] |

| Molecular Weight | 128.20 g/mol [2] |

Synthesis Pathway

The synthesis of Methimazole Related Compound C can be achieved through the S-methylation of Methimazole (1-methyl-1,3-dihydro-1H-imidazole-2-thione). This reaction proceeds via the deprotonation of the thiol group of Methimazole, followed by nucleophilic attack on a methylating agent, such as methyl iodide.

Caption: Synthesis pathway for Methimazole Related Compound C.

Experimental Protocol

This protocol is based on a reported synthesis of 1-Methyl-(2-methylthio)-1H-imidazole.[1]

Materials and Reagents:

-

Methimazole (1-methyl-1,3-dihydro-1H-imidazole-2-thione)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve Methimazole (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes.

-

Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction by carefully adding deionized water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.[1]

Purification:

The resulting product, 1-Methyl-2-(methylthio)-1H-imidazole, is obtained as a colorless liquid.[1] Further purification can be performed using column chromatography if necessary, although the described procedure reports a high yield and purity.[1]

Characterization Data

The following table summarizes the characterization data for the synthesized Methimazole Related Compound C.[1]

| Analysis | Result |

| Yield | 95.0% |

| Purity (HPLC) | 100% |

| ESI-MS (m/z) | [M+H]⁺ 129.0489 |

| ¹H NMR (DMSO-d₆, 600 MHz, δ/ppm) | 7.20 (d, 1H, J = 1.3 Hz), 6.91 (d, 1H, J = 1.5 Hz), 3.55 (s, 3H), 2.49 (s, 3H) |

| ¹³C NMR (DMSO-d₆, 150 MHz, δ/ppm) | 141.4, 128.2, 122.9, 32.5, 15.8 |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of Methimazole Related Compound C.

Caption: Overall experimental workflow.

References

Application Notes and Protocols for the Synthesis of 1-Methyl-2-(methylthio)imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(methylthio)imidazole is a key chemical intermediate and is recognized as a process impurity of Methimazole, a widely used antithyroid agent.[1] The synthesis of this compound is primarily achieved through the S-methylation of its precursor, Methimazole (also known as Thiamazole or 1-methyl-1H-imidazole-2(3H)-thione). This process involves the selective alkylation of the sulfur atom in the methimazole molecule. The most common method employs a direct methylation reaction, which is efficient and high-yielding, typically producing the hydroiodide salt of the target compound when using iodomethane as the methylating agent.[2] These application notes provide detailed protocols and reaction conditions for the synthesis of this compound for research and development purposes.

Reaction Scheme

The synthesis proceeds via the S-methylation of 1-methyl-1H-imidazole-2(3H)-thione (Methimazole). The thione tautomer of methimazole reacts with a methylating agent, such as methyl iodide, to form the corresponding S-methylated product, this compound, as a salt.

General Reaction Scheme for the S-methylation of Methimazole

Data Presentation: Synthesis Reaction Conditions

The following table summarizes the quantitative data for a representative synthesis of this compound hydroiodide.

| Parameter | Value | Reference |

| Starting Material | Methimazole | [2] |

| Reagent | Iodomethane (Methyl Iodide) | [2] |

| Solvent | Acetone | [2] |

| Stoichiometry | Equimolar amounts | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | Not specified (completion monitored) | [2] |

| Yield | 91% | [2] |

| Product Form | Hydroiodide Salt | [1][2] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound hydroiodide based on established procedures.[2]

Protocol 1: Synthesis of this compound Hydroiodide

Objective: To synthesize this compound hydroiodide via direct S-methylation of Methimazole.

Materials:

-

1-Methyl-1H-imidazole-2(3H)-thione (Methimazole)

-

Iodomethane (Methyl Iodide)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for filtration and washing

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a specific molar quantity of Methimazole in a suitable volume of acetone at room temperature.

-

Addition of Methylating Agent: To the stirring solution of Methimazole, add an equimolar amount of iodomethane dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Isolation of Product: Upon completion of the reaction, the product, this compound hydroiodide, may precipitate out of the acetone solution. If so, collect the solid product by filtration.

-

Purification: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain the final this compound hydroiodide salt. A yield of approximately 91% can be expected under these conditions.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis protocol.

References

Application Notes and Protocols for 1-Methyl-2-(methylthio)imidazole as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(methylthio)imidazole is a key reference standard for the analysis of Methimazole, a thiourea antithyroid agent.[1] As a known impurity and potential metabolite of Methimazole, its accurate identification and quantification are crucial for quality control and metabolic studies of this important pharmaceutical compound.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis.

Physicochemical Properties and Purity

Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key physicochemical properties of this compound and typical purity data.

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Synonyms | S-Methylmethimiazole, Methimazole Impurity C | [1][4] |

| CAS Number | 14486-52-3 | [1][2][3] |

| Molecular Formula | C₅H₈N₂S | [2][3] |

| Molecular Weight | 128.20 g/mol | [2][3] |

| Appearance | Colorless to light yellow oil or solid | |